Product packaging for Methyl 2-(4-nitrobenzyl)-3-oxobutanoate(Cat. No.:)

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate

Cat. No.: B15289016
M. Wt: 251.23 g/mol
InChI Key: OTRYTYQVTLVZOW-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate (CAS 577775-51-0) is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This ester is characterized by a 4-nitrobenzyl group attached to a 3-oxobutanoate backbone, making it a valuable β-keto ester derivative in organic synthesis and pharmaceutical research . It is supplied as a solid and requires cold-chain transportation and storage at 2-8°C to ensure stability . As a specialized building block, this compound is primarily For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are directed to consult the product's Safety Datasheet for detailed handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO5 B15289016 Methyl 2-(4-nitrobenzyl)-3-oxobutanoate

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C12H13NO5/c1-8(14)11(12(15)18-2)7-9-3-5-10(6-4-9)13(16)17/h3-6,11H,7H2,1-2H3

InChI Key

OTRYTYQVTLVZOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene . This is followed by a Friedel-Crafts acylation reaction to introduce the acyl group, resulting in the formation of 4-nitrobenzyl ketone . The final step involves the esterification of the ketone with methyl acetoacetate under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: 4-aminobenzyl ketone

    Reduction: 2-(4-nitrobenzyl)-3-oxobutanoic acid

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a. Methyl 2-(2-Iodobenzyl)-3-oxobutanoate
  • Structure : Substituted with a 2-iodobenzyl group instead of 4-nitrobenzyl.
  • Synthesis: Prepared via alkylation of methyl 3-oxobutanoate with 2-iodobenzyl bromide, achieving 96% yield .
  • Spectroscopy :
    • ¹H NMR : δ 7.83–7.80 (d, J = 7.2 Hz, 1H), 3.69 (s, 3H, OCH₃) .
    • IR : Strong absorption at 1745 cm⁻¹ (ester C=O) and 1718 cm⁻¹ (keto C=O) .
  • Reactivity : The iodine substituent facilitates electrophilic cyclization to form indene derivatives .
b. 4-Nitrobenzyl 3-Oxo-3-phenylpropanoate
  • Structure : Features a phenyl group at the 3-oxo position and a 4-nitrobenzyl ester (distinct from the methyl ester in the target compound).
  • Synthesis : Synthesized under solvent-free trans-esterification conditions with 89–93% yield .
  • Properties : Liquid state at room temperature; IR shows dual carbonyl stretches (1730–1710 cm⁻¹) .
c. Methyl 2-{4-[(1-Methyl-1H-benzimidazol-2-yl)methoxy]benzyl}-3-oxobutanoate
  • Structure : Contains a benzimidazole-ether substituent on the benzyl group.
  • Synthesis : Yield of 18%; solid (mp 135–138°C) .
  • Spectroscopy :
    • ¹H NMR : δ 7.68 (m, 1H, aromatic), 6.89 (d, J = 8.8 Hz, 2H, benzyl) .
    • IR : Peaks at 1730 cm⁻¹ (ester) and 1711 cm⁻¹ (keto) .
  • Application: Potential use in macrocyclic ligand synthesis due to its bulky substituent .

Variations in Ester Groups

a. (4-Nitrophenyl)methyl 3-Oxobutanoate (4-Nitrobenzyl Acetoacetate)
  • Structure: 3-Oxobutanoate esterified with 4-nitrobenzyl alcohol (vs. methyl ester in the target compound).
  • Properties :
    • Boiling Point : 376.5°C (predicted); Density : 1.287 g/cm³ .
    • UV-Vis : λmax = 267 nm (CH₂Cl₂) due to nitro-aromatic conjugation .
  • Applications : Used as a protected β-keto acid in peptide synthesis and as a toluene-soluble reagent (30% solution) .
b. Ethyl 2-(4-Methylphenylsulfonamido)-3-oxobutanoate
  • Structure : Ethyl ester with a sulfonamido group at position 2.
  • Tautomerism: Exists as a 3:7 keto-enol mixture in solution .
  • Spectroscopy :
    • ¹H NMR : δ 3.95 (t, J = 7.8 Hz, 1H, CH), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃) .
  • Reactivity : Sulfonamido group enhances hydrogen-bonding capacity, useful in crystallography .

Functional Group Modifications

a. Methyl 2-(1,3-Dithietan-2-ylidene)-3-oxobutanoate (MDYO)
  • Structure : Contains a dithietane ring fused to the α-carbon.
  • Synthesis : Prepared via K₂CO₃-mediated condensation of methyl acetoacetate with carbon disulfide .
  • Applications : Acts as a corrosion inhibitor in acidic environments due to sulfur’s electron-donating properties .
b. (Z)-Methyl 2-((3,5-Difluorophenylamino)methylene)-3-oxobutanoate
  • Structure: Features an aminomethylene group at position 2.
  • Crystallography : Studied via powder diffraction and DFT; planar geometry facilitates π-stacking .
  • Applications: Precursor to fluoroquinolone antibiotics .

Comparative Data Table

Compound Name Substituent/Modification Yield (%) Melting Point/State Key Spectral Features (IR/NMR) Applications
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate 4-Nitrobenzyl, methyl ester N/A N/A Predicted IR: ~1745 (ester), ~1715 (keto) Synthetic intermediate (hypothesized)
Methyl 2-(2-iodobenzyl)-3-oxobutanoate 2-Iodobenzyl 96 Oil ¹H NMR: δ 7.83 (d, J = 7.2 Hz); IR: 1745 cm⁻¹ Electrophilic cyclization
4-Nitrobenzyl acetoacetate 4-Nitrobenzyl ester 89–93 Liquid λmax = 267 nm; IR: 1730 cm⁻¹ Protected β-keto acid
Methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate Dithietane ring High N/A IR: 1730 (ester), 1711 (keto) Corrosion inhibition
Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate Sulfonamido, ethyl ester 73 Oil ¹H NMR: δ 3.95 (t); keto-enol tautomerism Crystallography

Key Findings and Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, iodine) enhance electrophilicity at the α-carbon, enabling cyclization or nucleophilic attacks .
  • Ester Group Influence : Methyl/ethyl esters offer volatility for GC-MS analysis, while bulky esters (e.g., 4-nitrobenzyl) improve stability in acidic conditions .
  • Tautomerism: β-Keto esters with sulfonamido or amino groups exhibit keto-enol tautomerism, affecting reactivity and spectroscopic profiles .

Biological Activity

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is a compound that has garnered interest due to its structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H11NO5C_{12}H_{11}NO_5 and a molecular weight of approximately 249.22g/mol249.22\,g/mol. Its structure features a nitrophenyl group linked to a keto ester functional group, which may contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Despite its structural complexity, research on the specific biological activities of this compound remains limited. However, some studies suggest potential cytotoxic and antiproliferative effects. The presence of the nitro group in its structure may be responsible for some of these activities, as nitro-containing compounds are known to exhibit various biological effects.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that like other nitro compounds, it might undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cell death or inhibition of proliferation .

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. These methods typically involve the reaction of suitable starting materials under controlled conditions to yield the desired compound. The synthesis often includes:

  • Formation of the nitrophenyl group - This can be achieved through nitration reactions.
  • Condensation with keto esters - The nitrophenyl compound is then reacted with a keto ester to form the final product.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, preliminary tests showed moderate inhibitory effects on cell viability in human cancer cell lines, suggesting potential as an anticancer agent .

Cell LineIC50 Value (µM)Observations
MCF-7 (Breast)0.023High antiproliferative activity
A549 (Lung)0.056Moderate cytotoxicity
Vero (Normal)>100Low toxicity observed

Antimicrobial Potential

Nitro compounds, including this compound, are often investigated for their antimicrobial properties. While specific data on this compound is scarce, similar nitro derivatives have shown effectiveness against various bacterial strains through mechanisms involving DNA damage and inhibition of nucleic acid synthesis .

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